molecular formula C12H12N2O3S B1420420 Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate CAS No. 1133115-46-4

Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate

Cat. No.: B1420420
CAS No.: 1133115-46-4
M. Wt: 264.3 g/mol
InChI Key: BTNXPTWWAWUDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate (CAS: 1133115-46-4) is a thiazole-based heterocyclic compound featuring a central thiazole ring substituted with an amino group at position 2, a 3-methoxyphenyl group at position 4, and a methyl ester at position 3. The compound is synthesized via multi-step procedures involving cyclization reactions of substituted nitriles or thiourea derivatives, as exemplified in related analogs .

Properties

IUPAC Name

methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNXPTWWAWUDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674819
Record name Methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-46-4
Record name Methyl 2-amino-4-(3-methoxyphenyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂N₂O₃S
  • Molecular Weight : 264.3 g/mol
  • CAS Number : 1133115-46-4

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Neuroprotection : The compound exhibits neuroprotective properties by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells. This action is crucial for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Effects : It has been shown to inhibit the NF-kB pathway, reducing the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α) .
  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, particularly through its effects on cell viability and proliferation in various cancer cell lines .

Biological Activity Overview

Activity TypeDescriptionReferences
NeuroprotectiveInhibits apoptosis and ER stress in neuronal cells
Anti-inflammatoryReduces inflammatory mediators via NF-kB inhibition
AnticancerExhibits cytotoxic effects in cancer cell lines

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study demonstrated that this compound significantly reduced cell death in neuronal cultures subjected to oxidative stress. The compound inhibited caspase activation, suggesting a protective role against neurodegeneration .
  • Anti-inflammatory Research :
    • In vitro experiments showed that treatment with the compound decreased the levels of pro-inflammatory cytokines in activated microglial cells. This suggests its potential utility in treating neuroinflammatory conditions .
  • Anticancer Activity :
    • A recent investigation assessed the cytotoxicity of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated an IC₅₀ value below 10 µM, highlighting its promising anticancer properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar thiazole derivatives was conducted:

Compound NameNeuroprotective ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundYesYesYes
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylateModerateYesModerate
Methyl 2-amino-4-(3-hydroxyphenyl)thiazole-5-carboxylateNoModerateLow

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate has shown significant potential in the development of pharmacologically active compounds. Its structural characteristics make it a candidate for:

  • Antibacterial Agents : Research indicates that thiazole-based compounds exhibit antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives have demonstrated good minimum inhibitory concentration (MIC) values against Staphylococcus epidermidis and Pseudomonas aeruginosa.
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against Candida species.
  • Anticancer Applications : Thiazole derivatives are known for their anticancer activities. This compound has been involved in the synthesis of compounds that exhibit cytotoxicity towards cancer cell lines such as U251 glioblastoma and WM793 melanoma .

Research into the biological activities of this compound has highlighted several key findings:

Activity Type Target Organisms/Cells Results
AntibacterialE. coli, S. epidermidisMIC values indicate significant antibacterial activity
AntifungalC. albicans, C. glabrataEffective against multiple fungal strains
AnticancerU251 glioblastomaExhibited cytotoxic effects with IC50 values in the micromolar range

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: Antibacterial Activity
    In a study evaluating the antibacterial properties of thiazole derivatives, this compound was synthesized and tested against E. coli and S. epidermidis. The results indicated significant antibacterial activity, with MIC values lower than those of standard antibiotics.
  • Case Study 2: Anticancer Properties
    A research project focused on synthesizing new thiazole derivatives for anticancer applications found that this compound derivatives exhibited promising cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-methoxyphenyl substituent distinguishes this compound from analogs with other aryl groups. Key comparisons include:

Compound Name Substituent (Position 4) Ester Group CAS Number Key Properties/Applications
Methyl 2-amino-4-phenylthiazole-5-carboxylate Phenyl Methyl 893652-36-3 Baseline for SAR studies
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate 4-Methoxyphenyl Methyl 218631-55-1 Enhanced solubility due to para-methoxy group
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate 4-Bromophenyl Ethyl 834885-05-1 Higher lipophilicity; potential halogen bonding
Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate 3-Chlorophenyl Methyl 1065074-45-4 Increased metabolic stability

Key Findings :

  • Electronic Effects : The 3-methoxy group is electron-donating, altering electronic distribution compared to electron-withdrawing groups (e.g., bromo or chloro). This impacts binding affinity in enzyme inhibition, as seen in SIRT2 inhibitors where electron-deficient substituents enhance activity .
  • Positional Isomerism : Para-substituted methoxy analogs (e.g., 218631-55-1) exhibit distinct conformational preferences compared to meta-substituted derivatives, influencing interactions with biological targets .

Ester Group Modifications

The methyl ester at position 5 can be replaced with ethyl or other alkyl groups, affecting solubility and pharmacokinetics:

Compound Name Ester Group LogP (Predicted) Metabolic Stability
Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate Methyl 2.1 Moderate
Ethyl 2-amino-4-(4-cyanophenyl)thiazole-5-carboxylate Ethyl 2.8 Lower (rapid hydrolysis)
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Ethyl 3.5 High (resistant to esterases)

Key Findings :

  • Methyl esters generally offer better aqueous solubility than ethyl analogs, critical for oral bioavailability.
  • Ethyl esters, while more lipophilic, may enhance membrane permeability in hydrophobic environments .

Comparison with Analogs :

  • Yield : Methyl-substituted derivatives (e.g., 2b in ) achieve ~85% yield, higher than ethyl analogs due to steric and electronic factors .
  • Purity : High purity (≥97%) is consistently reported for methyl esters, whereas ethyl analogs require additional purification steps .

Preparation Methods

General Procedure:

  • Starting Materials: Methyl 2-chloroacetoacetate and 3-methoxyphenyl isothiocyanate or thiourea derivatives.
  • Solvent: Ethanol or water-ethanol mixtures.
  • Reaction Conditions: Heating at 60–70°C for 5–6 hours.
  • Key Steps:
    • Nucleophilic attack of thiourea or its derivatives on the α-halocarbonyl compound.
    • Cyclization facilitated by heating, forming the thiazole ring.
    • Purification via filtration and recrystallization.

Research Data:

  • A method described in patents and literature utilizes ethyl 2-chloroacetoacetate reacting with thiourea derivatives in ethanol, with sodium carbonate as a base, under reflux conditions to produce the target thiazole derivative with yields exceeding 98%.

One-Pot Electrochemical Synthesis

Recent advances have demonstrated the utility of electrochemical methods for synthesizing 2-aminothiazoles, including methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate.

Method Highlights:

  • Setup: Undivided cell with graphite electrodes.
  • Reagents: Active methylene ketones (e.g., methyl acetoacetate), thioureas, and supporting electrolytes.
  • Conditions: Electrochemical oxidation at room temperature, with optimized current density.
  • Advantages: Environmentally friendly, high efficiency, and operational simplicity.

Research Findings:

  • A study demonstrated a one-pot electrochemical route for synthesizing 2-aminothiazoles from active methylene compounds and thioureas, achieving high yields and purity.

Preparation via Bromination and Cyclization (Patent Method)

A patented process involves bromination followed by cyclization, which simplifies the synthesis of this compound.

Stepwise Procedure:

  • Step 1: Bromination of methyl acetoacetate derivatives using N-bromosuccinimide (NBS).
  • Step 2: Reaction with 3-methoxyphenyl isothiocyanate or thiourea.
  • Step 3: Cyclization under basic conditions (sodium carbonate or ammonia) at 60–70°C.
  • Step 4: Purification by filtration and vacuum drying.

Data Table:

Step Reagents Conditions Yield Notes
Bromination N-bromosuccinimide 0°C to room temp >90% Selective bromination at α-position
Cyclization Thiourea derivative 60–70°C, 5–6 hours >98% Efficient ring closure

This method is notable for its high yield, operational simplicity, and scalability.

Synthesis from Precursors via Multi-Step Route

Another approach involves multi-step synthesis starting from commercially available phenyl derivatives.

Procedure:

  • Step 1: Synthesis of 3-methoxyphenyl acetic acid derivatives.
  • Step 2: Conversion to corresponding acyl chlorides.
  • Step 3: Reaction with thiourea to form thiazole intermediates.
  • Step 4: Esterification and subsequent cyclization to form the target compound.

Research Data:

  • This route offers flexibility for introducing various substituents and has been reported with yields around 85–90%.

Summary of Key Preparation Parameters

Method Starting Materials Solvent Temperature Reaction Time Yield Notes
Condensation/Cyclization Methyl 2-chloroacetoacetate + Thiourea Ethanol 60–70°C 5–6 hours >98% Widely used, high yield
Electrochemical Active methylene + Thiourea Water/Supporting electrolyte Room temp 2–4 hours High Eco-friendly, scalable
Bromination + Cyclization Brominated acetoacetate + Thiourea Ethanol 60°C 5 hours >98% Simplified process
Multi-step Phenyl derivatives Various Varies Several steps 85–90% Flexible for derivatives

Q & A

Q. What are the primary synthetic routes for Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via condensation of α-oxo esters with thiourea under acidic conditions. For example, dimethyl acetone-1,3-dicarboxylate reacts with thiourea and sulfuryl chloride to form the thiazole core, followed by bromination and esterification. Key parameters include solvent choice (e.g., acetone or acetonitrile), temperature (e.g., 80°C for coupling reactions), and purification via preparative HPLC. Yields typically range from 32% to 77%, depending on substituent complexity .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography using SHELX software (SHELXL for refinement) resolves molecular geometry, hydrogen bonding, and conformation (e.g., two crystallographically independent conformers observed in related thiazoles) .
  • NMR spectroscopy (1H/13C) verifies substituent positions, while HRMS confirms molecular weight (e.g., [M+H]+ = 252.27 g/mol) .

Q. What biological activities are reported for this compound and its analogues?

Thiazole derivatives exhibit anticancer (SIRT2 inhibition, IC50 1.7–8.3 μM), antimicrobial (MIC 16–32 μg/mL against Gram-positive bacteria), and anti-inflammatory properties. The 3-methoxyphenyl group enhances membrane permeability compared to 4-substituted analogues (Caco-2 Papp: 8.6 × 10⁻⁶ vs. 5.2 × 10⁻⁶ cm/s) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to introduce aryl substituents at the thiazole 4-position?

  • Catalyst selection : Pd(PPh₃)₄ in Suzuki-Miyaura couplings with aryl boronic acids under inert atmospheres.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 6 hours → 30 minutes at 120°C).
  • Solvent/base screening : Toluene/ethanol with K₂CO₃ improves yields (85–92%) compared to DMF/Cs₂CO₃ .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from stereochemical variations, impurities (>5% side products), or assay variability (e.g., MTT vs. resazurin tests). Solutions include:

  • Chiral HPLC purification to isolate enantiomers.
  • Standardized assays (e.g., NCI-60 panel) and computational docking (Glide XP) to validate target binding .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

SAR studies focus on:

  • Positional isomer libraries : Comparing 3- vs. 4-phenyl substitutions.
  • Electronic modulation : Para-substituents (e.g., -OCH₃ vs. -NO₂) alter SIRT2 inhibition by 40-fold.
  • Pharmacophore mapping : Molecular dynamics simulations (50 ns trajectories) identify optimal ClogP (2.1–3.4) and polar surface area (<90 Ų) .

Q. What computational methods predict metabolic stability of derivatives?

  • CYP3A4 docking (Glide XP) and MetaSite 6.0 predict oxidation sites.
  • HOMO/LUMO calculations assess oxidation potential. The 3-methoxy group reduces first-pass metabolism (t₁/₂ 47 vs. 28 min in human liver microsomes) .

Q. How are crystallization challenges addressed during purification?

  • Solvent pair screening : Ethyl acetate/hexane vs. dichloromethane/petroleum ether.
  • Temperature gradients : Slow cooling (60°C → 4°C over 48 hours) improves crystal quality.
  • Additive-assisted methods : 5% DMF enhances hydrogen bonding-driven packing (CCDC 133644) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.